T-448

説明

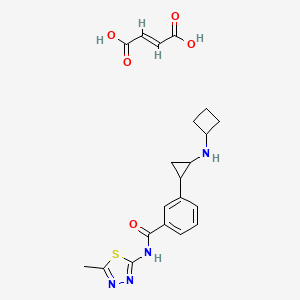

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H24N4O5S |

|---|---|

分子量 |

444.5 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;3-[2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

BNLKYWVPJPFTMA-WLHGVMLRSA-N |

異性体SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

T-448 LSD1 inhibitor mechanism of action

An In-Depth Technical Guide to the T-448 LSD1 Inhibitor's Mechanism of Action

Executive Summary

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its overexpression is implicated in various cancers, making it a significant therapeutic target.[1][4][5][6] this compound is a potent, specific, and irreversible inhibitor of LSD1.[7][8][9] A key challenge in the development of LSD1 inhibitors has been off-target effects, particularly hematological toxicity like thrombocytopenia, which is often caused by the disruption of the LSD1-GFI1B (Growth Factor Independent 1B) protein complex.[8][9][10] this compound was specifically designed to overcome this limitation. Its unique mechanism of action involves the formation of a compact formyl-FAD adduct within the LSD1 active site, which inhibits the enzyme's demethylase activity without significantly disrupting the crucial LSD1-GFI1B interaction.[8][9] This results in a superior safety profile, allowing for targeted epigenetic modulation with minimal hematological side effects.[8][9]

Core Mechanism of Action

This compound is an orally active, irreversible inhibitor that covalently modifies the FAD cofactor essential for LSD1's catalytic activity.[7][8] Unlike many tranylcypromine-based inhibitors that form bulky adducts and cause steric hindrance, this compound generates a compact formyl-FAD adduct.[8][9]

The key steps are:

-

Binding: this compound enters the active site of the LSD1 enzyme.

-

Adduct Formation: It forms a covalent bond with the FAD cofactor.

-

Fragmentation: The initial adduct undergoes a fragmentation process, resulting in a stable, compact formyl-FAD adduct.

-

Enzyme Inactivation: This modified FAD renders the LSD1 enzyme catalytically inactive, preventing it from demethylating its primary substrate, H3K4me1/2.

This mechanism is highly specific to the enzyme's activity. The compact nature of the final adduct is critical for its safety profile. It avoids the steric clash that would otherwise disrupt the interaction between LSD1 and its binding partners, such as the transcription factor GFI1B, a key regulator of hematopoiesis.[8][9] Consequently, this compound inhibits LSD1's enzymatic function while preserving its scaffolding functions, mitigating the risk of thrombocytopenia seen with other inhibitors.[8]

Signaling Pathways and Cellular Consequences

The inhibition of LSD1 by this compound triggers a cascade of epigenetic and transcriptional changes. By preventing the demethylation of H3K4, this compound effectively increases the levels of mono- and di-methylated H3K4 (H3K4me1/2) at specific gene loci.[8] H3K4 methylation is a well-established epigenetic mark for active transcription.

The primary downstream effects include:

-

Increased H3K4 Methylation: The most direct consequence is the accumulation of H3K4me2 at gene promoters and enhancers.[8]

-

Upregulation of Gene Expression: This leads to increased mRNA expression of target genes. For instance, in primary cultured neurons, this compound treatment significantly increased the mRNA levels of neural plasticity-related genes such as Ucp2 and brain-derived neurotrophic factor (Bdnf).[7][8]

-

Phenotypic Changes: In preclinical models of N-methyl-D-aspartate receptor (NMDAR) hypofunction, these molecular changes translated into a functional improvement, where this compound was shown to ameliorate learning dysfunction.[8][9]

Crucially, this is achieved without disrupting the LSD1-GFI1B complex, thereby avoiding the hematological toxicity that plagues other inhibitors.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Notes |

| IC₅₀ | Human Recombinant LSD1 | 22 nM[7][8][10] | Demonstrates potent inhibition of the target enzyme. |

| k_inact_/K_I_ | Human Recombinant LSD1 | 1.7 x 10⁴ M⁻¹s⁻¹[8] | Confirms irreversible binding kinetics. |

| Selectivity | MAO-A / MAO-B | >4,500-fold vs. LSD1[8] | Highly selective over other FAD-dependent homologous enzymes. |

Table 2: Key In Vivo Experimental Data

| Animal Model | Dosage & Administration | Key Findings | Reference |

| NR1-hypo mice | 1, 10 mg/kg; Oral (3 weeks) | Increased brain H3K4 methylation; Partially restored learning function.[7][8] | Matsuda S, et al. (2018) |

| Mice | Up to 100 mg/kg | No hematological side effects (thrombocytopenia) observed.[7][8] | Matsuda S, et al. (2018) |

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of LSD1 enzymatic activity.

-

Materials: Recombinant human LSD1/CoREST complex, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), horseradish peroxidase (HRP), and a suitable detection reagent (e.g., Amplex Red).

-

Procedure:

-

The LSD1 enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

The demethylation reaction is initiated by adding the H3K4me1/2 peptide substrate.

-

The reaction produces formaldehyde as a byproduct of demethylation.

-

HRP, in the presence of the detection reagent, reacts with formaldehyde to produce a fluorescent or colorimetric signal.

-

The signal is measured using a plate reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

-

Cellular H3K4 Methylation Assay

-

Objective: To measure the effect of this compound on H3K4 methylation levels in a cellular context.

-

Procedure:

-

Cell Culture & Treatment: Neurons are cultured under standard conditions and then treated with a range of this compound concentrations (e.g., 0-10 µM) for a specified time (e.g., 24 hours).[7]

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against H3K4me2 and a loading control (e.g., total Histone H3).

-

Quantification: The band intensities are quantified to determine the relative change in H3K4me2 levels upon treatment.

-

Real-Time PCR (RT-PCR) for Gene Expression Analysis

-

Objective: To quantify changes in the mRNA expression of LSD1 target genes.

-

Cell Line: Primary cultured rat neurons.[7]

-

Procedure:

-

Treatment: Cells are treated with this compound as described above.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (Ucp2, Bdnf) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.[7]

-

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: The Chemical Compound T-448

Disclaimer: Information regarding a specific chemical entity designated as "T-448" is not available in publicly accessible scientific literature or chemical databases. The designation may refer to an internal, unpublished, or proprietary compound. This guide will therefore proceed by outlining the typical structure and content of a technical whitepaper for a novel chemical entity, using placeholder data and generalized experimental frameworks that would be applicable in drug discovery and development. This framework can be adapted once specific data for this compound becomes available.

Introduction

This document provides a comprehensive technical overview of the chemical compound this compound, including its chemical structure, physicochemical properties, and key biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Physicochemical Properties

A fundamental step in the characterization of any new chemical entity is the determination of its structure and fundamental physicochemical properties. These parameters are critical for understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

(Note: As the structure of this compound is not publicly known, a placeholder structure is not provided. The IUPAC name, CAS number, and molecular formula would be detailed here.)

Physicochemical Properties

The following table summarizes the key physicochemical properties that would be determined for this compound.

| Property | Value | Method |

| Molecular Weight | Value g/mol | Mass Spectrometry |

| Melting Point | Value °C | Differential Scanning Calorimetry |

| Boiling Point | Value °C | Not Determined |

| Solubility (Aqueous) | Value mg/mL at pH 7.4 | HPLC-based method |

| Solubility (Organic) | Soluble in DMSO, Ethanol | Visual Inspection |

| LogP | Value | Shake-flask method (n-octanol/water) |

| pKa | Value(s) | Potentiometric titration |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline typical experimental protocols used to characterize a novel compound like this compound.

Synthesis of this compound

(A detailed, step-by-step synthetic route would be described here, including reagents, reaction conditions, and purification methods.)

Structural Elucidation

The definitive structure of this compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a Bruker 500 MHz spectrometer. Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an Agilent Q-TOF mass spectrometer to confirm the elemental composition.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis would be performed to determine the three-dimensional atomic arrangement.

In Vitro Biological Assays

To understand the biological activity of this compound, a series of in vitro assays would be conducted.

-

Target Engagement Assay: A cellular thermal shift assay (CETSA) or a surface plasmon resonance (SPR) assay would be employed to confirm direct binding of this compound to its intended molecular target.

-

Enzyme Inhibition/Activation Assay: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of this compound to determine the IC₅₀ or EC₅₀ value.

-

Cell Viability Assay: A panel of relevant cell lines would be treated with this compound for 72 hours, and cell viability would be assessed using a resazurin-based assay to determine the GI₅₀ (concentration for 50% growth inhibition).

Biological Activity and Mechanism of Action

(This section would detail the known biological effects of this compound and the signaling pathways it modulates. As this information is unavailable, a hypothetical example is provided below.)

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound, leading to a downstream cellular response such as the induction of apoptosis.

Experimental Workflow for Mechanism of Action Studies

The workflow to elucidate the mechanism of action would typically involve a series of integrated experiments.

In-Depth Technical Guide: T-448 (Belrestotug/EOS-448), a Dual-Action Anti-TIGIT Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448, also known as belrestotug or EOS-448, is an investigational human IgG1 monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), a critical inhibitory checkpoint receptor on immune cells. This compound exhibits a multifaceted mechanism of action, not only blocking the interaction of TIGIT with its ligands to prevent immunosuppressive signaling but also leveraging its Fc domain to engage Fc gamma receptors (FcγR). This engagement leads to the depletion of TIGIT-expressing cells, particularly regulatory T cells (Tregs), and the activation of other immune effector cells. Preclinical and clinical studies have demonstrated the potential of this compound to elicit anti-tumor responses, both as a monotherapy and in combination with other immunotherapies. This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and a summary of key preclinical and clinical data.

Core Concepts: this compound and its Primary Target, TIGIT

This compound is a potent and selective antagonist of TIGIT, a co-inhibitory receptor expressed on various immune cells, including activated T cells, natural killer (NK) cells, and Tregs.[1][2][3] TIGIT plays a crucial role in immune suppression within the tumor microenvironment by binding to its ligands, primarily CD155 (PVR) and CD112 (PVRL2), which are often overexpressed on tumor cells and antigen-presenting cells.[3] This interaction triggers inhibitory signals that dampen the anti-tumor activity of T and NK cells.

This compound is a human immunoglobulin G1 (IgG1) antibody designed to bind with high affinity to TIGIT, thereby preventing its engagement with its ligands.[3] This blockade is intended to restore the effector functions of T cells and NK cells. Furthermore, as an IgG1 isotype, this compound possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, leading to additional anti-tumor mechanisms.[2][3]

Quantitative Data Summary

Preclinical Data

| Parameter | Value | Assay/Method | Source |

| Binding Affinity (KD) | 6.401 x 10-10 M | Bio-Layer Interferometry (BLI) | MedchemExpress |

Clinical Data: Phase 1/2a Monotherapy Trial (NCT04335253)

A first-in-human, open-label, dose-escalation trial evaluated the safety and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[4][5]

Dose Escalation Cohorts:

| Dose Level | Frequency |

| 20 mg | Every 2 Weeks (Q2W) |

| 70 mg | Every 2 Weeks (Q2W) |

| 200 mg | Every 2 Weeks (Q2W) |

| 700 mg | Every 2 Weeks (Q2W) |

| 1400 mg | Every 4 Weeks (Q4W) |

Preliminary Efficacy (N=20 evaluable patients):

| Response Category | Number of Patients |

| Confirmed Partial Response | 1 |

| Stable Disease | 9 |

Clinical Data: Phase 2 GALAXIES Lung-201 Trial (NCT05565378) - Combination with Dostarlimab

This trial evaluated different doses of belrestotug in combination with the anti-PD-1 antibody dostarlimab in patients with previously untreated, PD-L1-high non-small cell lung cancer (NSCLC).

Confirmed Overall Response Rate (ORR):

| Treatment Arm | Confirmed ORR (95% CI) |

| Dostarlimab Monotherapy | 28.1% (13.7% - 46.7%) |

| Belrestotug 100 mg + Dostarlimab | 60.0% (40.6% - 77.3%) |

| Belrestotug 400 mg + Dostarlimab | 59.4% (40.6% - 76.3%) |

| Belrestotug 1000 mg + Dostarlimab | 63.3% (43.9% - 80.1%) |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is mediated through two primary mechanisms: the blockade of the TIGIT inhibitory pathway and the engagement of Fcγ receptors.

TIGIT Signaling Pathway Blockade

TIGIT, upon binding to its ligands (CD155/CD112) on antigen-presenting cells or tumor cells, delivers inhibitory signals into T cells and NK cells. This signaling cascade suppresses their cytotoxic activity and cytokine production. This compound physically obstructs this interaction, thereby preventing the downstream inhibitory signaling and restoring the anti-tumor functions of these immune cells.

FcγR-Mediated Effector Function

The Fc portion of the this compound IgG1 antibody binds to Fcγ receptors expressed on various immune cells, such as macrophages, neutrophils, and NK cells. This engagement can trigger several anti-tumor mechanisms, including:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NK cells recognizing this compound-coated TIGIT-expressing cells (e.g., Tregs) are activated to release cytotoxic granules, leading to the elimination of these immunosuppressive cells.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes can engulf and destroy this compound-opsonized TIGIT-positive cells.

-

Activation of Antigen-Presenting Cells (APCs): Engagement of FcγR on APCs can lead to their activation and enhanced antigen presentation, further stimulating the adaptive immune response.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in key preclinical studies of this compound, based on the publication by Preillon et al. in Molecular Cancer Therapeutics (2021).

In Vivo Tumor Models

-

Cell Lines and Culture: Murine colon carcinoma cells (CT26) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Animal Studies: Female BALB/c mice (6-8 weeks old) were subcutaneously inoculated with 5x105 CT26 cells in the right flank.

-

Treatment: When tumors reached a mean volume of 100-150 mm3, mice were randomized into treatment groups. This compound surrogate antibodies or isotype controls were administered intraperitoneally at specified doses and schedules.

-

Tumor Measurement: Tumor volume was measured three times a week using a digital caliper and calculated using the formula: (length x width2)/2.

-

Immune Cell Analysis: At the end of the study, tumors and spleens were harvested for immune cell profiling by flow cytometry.

Flow Cytometry for Immune Cell Profiling

-

Sample Preparation: Tumors were mechanically dissociated and enzymatically digested to obtain single-cell suspensions. Spleens were mechanically dissociated. Red blood cells were lysed using an ACK lysis buffer.

-

Staining: Cells were first stained with a viability dye to exclude dead cells. Subsequently, cells were incubated with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, NK cells). For intracellular staining (e.g., for transcription factors like FoxP3), cells were fixed and permeabilized before incubation with intracellular antibodies.

-

Data Acquisition and Analysis: Stained cells were acquired on a multi-color flow cytometer. Data were analyzed using specialized software to quantify the frequencies and phenotypes of different immune cell populations.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Target Cells: A cell line expressing human TIGIT was used as target cells.

-

Effector Cells: Natural Killer (NK) cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors and served as effector cells.

-

Assay Procedure: Target cells were labeled with a fluorescent dye and then incubated with serial dilutions of this compound or an isotype control antibody. Effector cells were then added to the wells at a specific effector-to-target (E:T) ratio.

-

Cytotoxicity Measurement: After incubation, the release of a cytosolic enzyme (e.g., lactate dehydrogenase) from lysed target cells into the supernatant was measured using a colorimetric assay. The percentage of specific lysis was calculated based on the enzyme release in the presence of the antibody compared to controls.

Concluding Remarks

This compound (belrestotug/EOS-448) is a promising anti-TIGIT antibody with a dual mechanism of action that distinguishes it within the landscape of cancer immunotherapy. Its ability to both block the TIGIT inhibitory axis and mediate the depletion of immunosuppressive Tregs through FcγR engagement provides a strong rationale for its continued clinical development. The quantitative data from preclinical and early-phase clinical trials are encouraging, particularly the objective response rates observed in combination with PD-1 blockade. The detailed experimental protocols provided herein offer a foundation for further research and a deeper understanding of the biological effects of this novel therapeutic agent. As more data from ongoing and future clinical trials become available, the full potential of this compound in treating a range of malignancies will be further elucidated.

References

- 1. Restoration of T-cell Effector Function, Depletion of Tregs, and Direct Killing of Tumor Cells: The Multiple Mechanisms of Action of a-TIGIT Antagonist Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsk.com [gsk.com]

- 4. First-In-Human Study of EOS884448 in Participants with Advanced Cancers. [clin.larvol.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Discovery and Development of EOS-448 (Belrestotug)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EOS-448 (also known as belrestotug or GSK4428859A) is a fully human, antagonistic monoclonal antibody of the IgG1 isotype that targets the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is a critical immune checkpoint that plays a significant role in suppressing anti-tumor immunity. EOS-448 has been engineered to exhibit a multifaceted mechanism of action, aiming to restore and enhance the immune response against cancer. This document provides a comprehensive overview of the discovery rationale, preclinical development, and mechanism of action of EOS-448, based on publicly available data.

Discovery and Rationale

The discovery of EOS-448 was predicated on the growing understanding of TIGIT as a key negative regulator of the immune response, particularly in the tumor microenvironment. TIGIT is expressed on various immune cells, including effector and regulatory T cells (Tregs), as well as Natural Killer (NK) cells[1][2]. It competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to ligands such as CD155 (PVR), which are often upregulated on tumor cells. The engagement of TIGIT with its ligands leads to inhibitory signaling, dampening the anti-tumor activity of T and NK cells.

The rationale for developing an anti-TIGIT antibody was to block this inhibitory pathway. A key design consideration for EOS-448 was the inclusion of a functional Fc domain (human IgG1)[1][3][4]. This was based on preclinical evidence suggesting that an Fc-engaging isotype would not only block the TIGIT-CD155 interaction but also mediate additional effector functions, such as the depletion of highly immunosuppressive, TIGIT-expressing Treg cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP)[1][2].

Preclinical Pharmacology

The preclinical development of EOS-448 involved a series of in vitro and in vivo studies to characterize its binding properties, functional activity, and anti-tumor efficacy.

Binding Affinity and Potency

EOS-448 was selected for its high affinity and potent binding to human TIGIT. While detailed dose-response curves from initial screening are not publicly available, the antibody has been described as having picomolar activity[5][6].

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | 6.401 x 10-10 M | Bio-Layer Interferometry (BLI) | MedchemExpress |

In Vitro Functional Activity

A core component of EOS-448's mechanism is the blockade of the TIGIT/CD155 interaction, thereby restoring the function of suppressed immune cells.

| Assay | Key Findings | Source |

| CD8+ T-cell Activation Assay | EOS-448 prevented CD155-mediated inhibition of CD8+ T-cells, leading to restored IFNγ production in a dose-dependent manner. | Preillon J, et al. Mol Cancer Ther. 2021 |

| Treg Depletion Assay | Ex vivo treatment of PBMCs from cancer patients with EOS-448 resulted in the preferential depletion of highly immunosuppressive TIGIThigh Tregs. | Preillon J, et al. Mol Cancer Ther. 2021 |

| Direct Tumor Cell Cytotoxicity | EOS-448 demonstrated direct cytotoxic effects on TIGIT-expressing tumor cells from hematologic malignancies. | Preillon J, et al. Mol Cancer Ther. 2021 |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of a murine surrogate of EOS-448 was evaluated in syngeneic mouse tumor models. A critical finding was the superior efficacy of the Fc-competent isotype compared to an Fc-silent version, underscoring the importance of FcγR engagement for optimal anti-tumor activity.

| Animal Model | Treatment | Key Outcome | Source |

| CT26 Colon Carcinoma | Murine anti-TIGIT (IgG2a isotype) | Significant anti-tumor effect correlating with Treg depletion and CD8+ T-cell activation in the tumor microenvironment. | iTeos Therapeutics AACR Presentation 2022 |

| CT26 Colon Carcinoma | Murine anti-TIGIT + anti-PD-1 | Synergistic anti-tumor activity was observed with the combination therapy. | iTeos Therapeutics TIGIT Therapies Digital Summit 2021 |

Mechanism of Action

EOS-448 employs a multi-pronged approach to reactivate the anti-tumor immune response.

-

Blockade of TIGIT Signaling: By binding to TIGIT, EOS-448 prevents its interaction with ligands like CD155 on antigen-presenting cells and tumor cells. This action removes the inhibitory signal on T cells and NK cells.

-

Promotion of CD226 Co-stimulation: The blockade of TIGIT allows the co-stimulatory receptor CD226 to bind to CD155, leading to the activation of T cells and NK cells.

-

FcγR-Mediated Effector Functions: The IgG1 Fc domain of EOS-448 engages Fcγ receptors on myeloid cells (e.g., macrophages, dendritic cells) and NK cells, leading to:

-

Depletion of Tregs: Preferential elimination of TIGIT-expressing regulatory T cells, which are highly immunosuppressive, within the tumor microenvironment.

-

Activation of Antigen-Presenting Cells (APCs): Enhancement of APC function, leading to better T-cell priming.

-

Direct Tumor Cell Killing: For tumors that express TIGIT on their surface, EOS-448 can mediate direct ADCC.

-

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of EOS-448, based on available publications. Note: These are not complete, step-by-step protocols but rather an outline of the methods employed.

CD8+ T-cell Activation Assay

-

Objective: To assess the ability of EOS-448 to reverse TIGIT-mediated inhibition of T-cell function.

-

Methodology:

-

CD155-expressing CHO-K1 cells were used as antigen-presenting cells (APCs).

-

Healthy donor CD8+ T-cells were co-cultured with the CD155-expressing cells.

-

Increasing concentrations of EOS-448 (ranging from 0.011 to 333 nmol/L) were added to the co-culture.

-

The cells were incubated for 5 days at 37°C and 5% CO2.

-

Supernatants were collected, and IFNγ concentrations were measured by ELISA as a marker of T-cell activation.

-

-

Source: Preillon J, et al. Mol Cancer Ther. 2021.

Ex Vivo Treg Depletion Assay

-

Objective: To determine the effect of EOS-448 on different immune cell populations, particularly Tregs.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) were isolated from cancer patients.

-

PBMCs were incubated ex vivo with EOS-448, an isotype control antibody, or rituximab (as a positive control for B-cell depletion).

-

Following incubation, cells were stained with a panel of fluorescently-labeled antibodies to identify various T-cell subsets (e.g., CD4+, CD8+, Tregs defined as CD4+FoxP3+).

-

Absolute cell numbers per microliter were determined using flow cytometry with counting beads for normalization.

-

-

Source: Preillon J, et al. Mol Cancer Ther. 2021.

In Vivo Murine Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of an anti-TIGIT antibody with a functional Fc domain.

-

Methodology:

-

BALB/c mice were inoculated with CT26 colon carcinoma cells.

-

Once tumors were established, mice were treated with a murine surrogate anti-TIGIT antibody (IgG2a isotype, which effectively engages Fcγ receptors in mice) or an isotype control.

-

Tumor growth was monitored over time.

-

At the end of the study, tumors and spleens were harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating lymphocytes, including Tregs and CD8+ T-cells.

-

-

Source: iTeos Therapeutics, AACR Annual Meeting 2022 Presentation.

Clinical Development

EOS-448 has advanced into clinical trials for patients with advanced solid tumors. The initial first-in-human study (a Phase 1/2 trial, NCT05060432) was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of EOS-448, both as a monotherapy and in combination with other anti-cancer agents, such as anti-PD-1 antibodies[5].

Pharmacodynamic analyses from early clinical data have shown:

-

Sustained depletion of Tregs and terminally exhausted CD8 T-cells with high TIGIT expression in the blood of patients[6].

-

An increased ratio of effector CD8+ T-cells to Tregs[6].

-

Evidence of target engagement within patient tumor biopsies, with a decrease in TIGIT-expressing cells[6].

However, in May 2025, it was announced that the development of belrestotug (EOS-448) would be terminated following the failure of the Phase 2 GALAXIES Lung-201 trial to meet its secondary endpoint of progression-free survival.

Conclusion

EOS-448 (belrestotug) is a rationally designed, high-affinity anti-TIGIT monoclonal antibody with a multifaceted mechanism of action. Its development was based on a strong scientific rationale to not only block the TIGIT inhibitory pathway but also to actively deplete immunosuppressive Treg cells via an Fc-competent IgG1 isotype. Preclinical data demonstrated its potential to restore T-cell function and mediate anti-tumor efficacy, particularly in combination with other checkpoint inhibitors. While early clinical data showed promising pharmacodynamic effects, the program was ultimately discontinued due to a lack of sufficient clinical efficacy in later-stage trials. The development of EOS-448 has nonetheless contributed valuable insights into the biology of the TIGIT-CD226 axis and the complexities of targeting this pathway in cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biospace.com [biospace.com]

- 5. hbmpartners.com [hbmpartners.com]

- 6. Restoration of T-cell Effector Function, Depletion of Tregs, and Direct Killing of Tumor Cells: The Multiple Mechanisms of Action of a-TIGIT Antagonist Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

T-448: A Technical Guide to a Novel Irreversible LSD1 Inhibitor with a Superior Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), an epigenetic eraser, has emerged as a significant therapeutic target in various pathologies, including cancer and neurological disorders. However, the clinical development of many LSD1 inhibitors has been hampered by hematological toxicities, such as thrombocytopenia. This is often attributed to the disruption of the crucial interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B). T-448, a novel, orally active, and irreversible inhibitor of LSD1, represents a significant advancement in the field. It demonstrates potent enzymatic inhibition while uniquely preserving the LSD1-GFI1B complex, leading to a superior hematological safety profile. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects in preclinical models of neurological dysfunction.

Introduction

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, including a variety of cancers and neurodevelopmental disorders.[3][4] Consequently, the development of LSD1 inhibitors has been an area of intense research.[5]

Many early irreversible LSD1 inhibitors, often based on a tranylcypromine scaffold, were found to disrupt the interaction between LSD1 and its binding partners, such as GFI1B, a key regulator of hematopoietic differentiation.[3][6] This disruption is linked to hematotoxicity, a major obstacle in their clinical application.[3][6] this compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, was discovered through a screening strategy designed to identify compounds that inhibit LSD1 enzymatic activity without impacting the LSD1-GFI1B complex.[3][6] This unique property of this compound allows for the therapeutic modulation of H3K4 methylation with a reduced risk of hematological side effects.[6]

Mechanism of Action

This compound is a specific and irreversible inhibitor of LSD1.[6] Unlike many tranylcypromine-based inhibitors that form bulky adducts with the FAD cofactor, this compound generates a compact formyl-FAD adduct.[3][6] This smaller adduct is key to its differentiated safety profile. The formation of this compact adduct inhibits the demethylase activity of LSD1 but does not sterically hinder the interaction between LSD1 and GFI1B.[6] This preserves the integrity of the LSD1-GFI1B complex, which is crucial for normal hematopoietic function.[3][6] By inhibiting LSD1's enzymatic activity, this compound leads to an increase in the levels of H3K4 methylation, subsequently altering the expression of genes involved in processes like neuronal plasticity.[6]

Caption: Mechanism of this compound action on the LSD1-GFI1B complex.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| IC50 | 22 nM | Human recombinant LSD1 | [6] |

| kinact/KI | 1.7 x 104 ± 2.6 x 103 s-1M-1 | Human recombinant LSD1 | [6] |

| Selectivity | >4,500-fold | Over MAO-A/B |[6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Result | Reference |

|---|---|---|---|---|

| Primary cultured rat neurons | H3K4me2 levels at Ucp2 gene | ≥ 0.1 µM | Increased | [6] |

| Primary cultured rat neurons | Ucp2 mRNA expression | ≥ 0.1 µM | Increased | [6] |

| TF-1a human erythroblasts | GFI1 mRNA expression | Up to 10 µM | No significant increase | [6] |

| TF-1a human erythroblasts | Cell Viability | Up to 1 µM | No effect |[6] |

Table 3: In Vivo Activity of this compound in Mice

| Animal Model | Dosage | Administration | Outcome | Reference |

|---|---|---|---|---|

| NR1-hypo mice | 1, 10 mg/kg | Orally, 3 weeks | Dose-dependently increased H3K4me2 levels in the hippocampus | |

| NR1-hypo mice | 1, 10 mg/kg | Orally, 3 weeks | Partially restored learning function in the water Y-maze test | [6] |

| Wild-type mice | Up to 100 mg/kg | Orally | No hematological side effects (thrombocytopenia) | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the information available in the cited literature.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

-

Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, Horseradish Peroxidase (HRP), 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), assay buffer, this compound, and a positive control inhibitor (e.g., Tranylcypromine).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and ADHP to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm using a microplate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the LSD1 enzyme inhibition assay.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

-

Reagents: TF-1a cells, cell culture medium, this compound, CellTiter-Glo® Reagent.

-

Procedure:

-

Seed TF-1a cells in a 96-well opaque-walled plate and incubate to allow for cell adherence and growth.

-

Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Normalize the data to the vehicle-treated cells to determine the percentage of cell viability.

-

Quantitative Reverse Transcription PCR (RT-qPCR)

This technique is used to measure the mRNA expression levels of target genes (e.g., Ucp2, GFI1).

-

Reagents: RNA extraction kit, reverse transcriptase, dNTPs, random primers or oligo(dT), qPCR master mix (containing SYBR Green or TaqMan probes), and gene-specific primers.

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated and untreated cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase, dNTPs, and primers.

-

qPCR:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

-

Caption: General workflow for RT-qPCR analysis.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction between proteins and specific DNA regions, in this case, to measure H3K4me2 levels at specific gene promoters.

-

Reagents: Formaldehyde, glycine, cell lysis buffer, sonication buffer, anti-H3K4me2 antibody, Protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit.

-

Procedure:

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the gene regions of interest (e.g., the Bdnf promoter).

-

Signaling Pathway and Therapeutic Rationale

LSD1 is a key epigenetic regulator that primarily removes methyl groups from H3K4me2, a mark associated with active gene transcription. In certain neurological disorders, dysregulation of this process can lead to aberrant gene expression and contribute to cognitive deficits. This compound's therapeutic rationale is based on the inhibition of LSD1's demethylase activity, which in turn increases H3K4me2 levels at the promoters of specific genes critical for neuronal function and plasticity, such as Brain-Derived Neurotrophic Factor (Bdnf).[6] This helps to restore a more normal epigenetic landscape and ameliorate functional deficits.

Caption: this compound's role in the LSD1 signaling pathway.

Conclusion

This compound is a potent and specific irreversible LSD1 inhibitor with a distinguished safety profile. Its unique mechanism of forming a compact formyl-FAD adduct allows it to inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex, thereby avoiding the hematological toxicities that have challenged other LSD1 inhibitors. The ability of this compound to increase H3K4 methylation in the brain and improve cognitive function in preclinical models highlights its potential as a therapeutic agent for neurological disorders associated with epigenetic dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical application of this promising molecule.

References

The Epigenetic Modulator T-448: A Technical Guide to its Effects on H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a critical epigenetic mark associated with active gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on H3K4 methylation, detailed experimental protocols for its characterization, and its impact on gene expression.

Introduction to this compound and its Target: LSD1

This compound is a small molecule inhibitor that covalently modifies the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inactivation.[1] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2). The demethylase activity of LSD1 is primarily associated with transcriptional repression. By inhibiting this activity, this compound effectively increases the levels of H3K4me1 and H3K4me2, thereby promoting the expression of target genes.

Quantitative Effects of this compound on H3K4 Methylation

The inhibitory potency and cellular effects of this compound on H3K4 methylation have been characterized in various experimental systems.

| Parameter | Value | System | Reference |

| IC50 (LSD1) | 22 nM | Human recombinant LSD1 | [1] |

| Mechanism of Inhibition | Irreversible | Human recombinant LSD1 | [1] |

| Effective Concentration (in vitro) | ≥ 0.1 µM | Primary cultured rat neurons | [1] |

| Observed Effect (in vitro) | Increased H3K4me2 levels | Primary cultured rat neurons | [1] |

| Effective Dose (in vivo) | 1 and 10 mg/kg | Mouse hippocampus | [1] |

| Observed Effect (in vivo) | Increased H3K4me2 levels | Mouse hippocampus | [1] |

Signaling Pathway of this compound Action

This compound exerts its effects on gene expression through a direct signaling pathway involving the inhibition of LSD1 and the subsequent increase in H3K4 methylation at gene promoter and enhancer regions.

Experimental Protocols

LSD1 Enzyme Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on LSD1.

Materials:

-

Human recombinant LSD1

-

This compound

-

H3K4me2-specific peptide substrate

-

Peroxidase-coupled detection reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add human recombinant LSD1 to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the H3K4me2-specific peptide substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the peroxidase-coupled detection reagent.

-

Measure the absorbance or fluorescence at the appropriate wavelength to determine the level of demethylation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to quantify the changes in H3K4 methylation at specific genomic loci in cells treated with this compound.

Materials:

-

Cells of interest (e.g., primary neurons, cancer cell lines)

-

This compound

-

Formaldehyde

-

Glycine

-

Lysis buffer

-

Sonication or enzymatic digestion reagents

-

Antibodies specific for H3K4me2 and IgG (as a control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., Ucp2, Bdnf)

Procedure:

-

Culture cells and treat with this compound or vehicle control for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-H3K4me2 or IgG antibodies overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating and treat with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of target DNA sequences by qPCR using specific primers.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures the changes in mRNA expression of target genes following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Ucp2, Bdnf) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from the treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the effects of this compound on H3K4 methylation and gene expression.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for diseases associated with aberrant H3K4 methylation. Its specific and irreversible inhibition of LSD1 provides a direct mechanism to modulate the epigenetic landscape and influence gene expression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions and therapeutic potential of this compound.

References

The Role of BAZ1B in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Bromodomain Adjacent to Zinc Finger Domain 1B (BAZ1B) protein and its critical role in epigenetic regulation. BAZ1B, a versatile nuclear protein, is a key component of chromatin remodeling complexes and possesses intrinsic tyrosine kinase activity. Its function is integral to various cellular processes, including DNA replication and repair, and the transcriptional regulation of numerous genes. Notably, BAZ1B has been identified as a master regulator that influences the expression of 448 downstream genes, many of which are crucial for neurodevelopment and are implicated in Williams-Beuren syndrome. This document details the molecular mechanisms of BAZ1B, summarizes quantitative data on its target genes, provides comprehensive experimental protocols for its study, and visualizes its associated signaling pathways and experimental workflows.

Introduction to BAZ1B

BAZ1B, also known as Williams syndrome transcription factor (WSTF), is a protein encoded by the BAZ1B gene. It is a member of the bromodomain protein family, which is characterized by a structural motif that recognizes acetylated lysine residues on histone tails, a key mechanism in epigenetic regulation. BAZ1B is a multifaceted protein with diverse roles in genome regulation. It is a core subunit of several ATP-dependent chromatin remodeling complexes, including the WICH (WSTF-ISWI Chromatin Remodeling Complex) and B-WICH complexes, which are essential for maintaining chromatin structure during DNA replication and transcription.[1] Furthermore, BAZ1B exhibits atypical tyrosine kinase activity, phosphorylating histone H2A.X at Tyr142, a modification crucial for modulating the DNA damage response.[2][3]

Haploinsufficiency of BAZ1B is a significant contributor to the neurodevelopmental phenotypes observed in Williams-Beuren syndrome, a multisystem disorder caused by a microdeletion on chromosome 7q11.23.[2][4] Studies have shown that BAZ1B plays a pivotal role in regulating the balance between neural precursor self-renewal and differentiation.[4]

BAZ1B's Mechanism of Action in Epigenetic Regulation

BAZ1B's role in epigenetic regulation is primarily mediated through its function within chromatin remodeling complexes and its intrinsic kinase activity.

-

Chromatin Remodeling: As a component of the WICH complex, BAZ1B interacts with the SNF2H (SMARCA5) ATPase to mobilize nucleosomes. This activity alters the accessibility of DNA to transcription factors and the transcriptional machinery, thereby regulating gene expression. The WICH complex is particularly important for chromatin assembly at replication forks and for maintaining heterochromatin structure.[5]

-

Histone Modification: BAZ1B's kinase activity adds another layer to its regulatory function. By phosphorylating H2A.X at Tyr142, BAZ1B influences the cellular response to DNA double-strand breaks, helping to orchestrate the recruitment of DNA repair factors.[3][5] This histone mark is a key signal in the DNA damage response pathway.

-

Transcriptional Regulation: BAZ1B directly influences the transcription of a large set of genes. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has revealed that BAZ1B binds to the regulatory regions of genes involved in neurogenesis, neuron differentiation, and craniofacial development.[4] Many of these target genes are associated with the Wnt signaling pathway.[3][4]

Quantitative Data on BAZ1B Target Genes

Studies have identified 448 genes whose expression levels are significantly affected by BAZ1B dosage. These genes are involved in a wide range of biological processes, with a notable enrichment in pathways related to neurodevelopment, cell migration, and cardiovascular and skeletal development.[6] The following tables summarize the functional enrichment of genes that are either directly or inversely correlated with BAZ1B expression levels.

Table 1: Gene Ontology (GO) Enrichment for Genes Directly Following BAZ1B Levels

| GO Biological Process | Description |

| Histone phosphorylation | Modification of histone proteins by the addition of a phosphate group, often associated with transcriptional activation. |

| Chromosome localization | The process of positioning chromosomes within the nucleus. |

| RNA processing | The sequence of events through which the primary transcript from a gene acquires its mature form. |

| Splicing | The process of removing introns from a pre-messenger RNA and joining the exons together. |

Table 2: Gene Ontology (GO) Enrichment for Genes Inversely Following BAZ1B Levels

| GO Biological Process | Description |

| Cell migration | The directed movement of a cell from one location to another. |

| Cardiovascular development | The processes that contribute to the formation of the heart and circulatory system. |

| Skeletal development | The formation of the bony skeleton. |

Note: Specific fold change data for all 448 genes is extensive and typically presented in supplementary materials of the primary research articles. Researchers are encouraged to consult these resources for detailed quantitative information.

Experimental Protocols

The study of BAZ1B and its role in epigenetic regulation relies on several key molecular biology techniques. Detailed protocols for Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq) are provided below as they are central to elucidating BAZ1B's function.

Chromatin Immunoprecipitation (ChIP-seq) Protocol

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BAZ1B.

I. Cell Fixation and Chromatin Preparation:

-

Culture cells to the desired confluency.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp.[6]

II. Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an antibody specific to BAZ1B (or a FLAG-tag if using a tagged protein) overnight at 4°C.[6]

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with low-salt and high-salt wash buffers to remove non-specifically bound proteins and DNA.[6]

III. Elution and DNA Purification:

-

Elute the immunocomplexes from the beads.

-

Reverse the crosslinks by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

IV. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

V. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of BAZ1B binding.

-

Annotate the peaks to identify nearby genes and regulatory elements.

RNA Sequencing (RNA-seq) Protocol

RNA-seq is used to quantify the abundance of transcripts in a sample, allowing for the identification of genes that are differentially expressed upon modulation of BAZ1B levels.

I. RNA Extraction:

-

Harvest cells and extract total RNA using a suitable kit or method (e.g., TRIzol).

-

Assess the quality and quantity of the extracted RNA.

II. Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

III. Sequencing:

-

Perform high-throughput sequencing of the prepared library.

IV. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes regulated by BAZ1B.

-

Perform functional enrichment analysis (e.g., GO analysis) on the differentially expressed genes.

Visualizations

The following diagrams illustrate key pathways and workflows related to BAZ1B function.

Caption: BAZ1B signaling in chromatin remodeling and DNA damage response.

References

- 1. Gene - BAZ1B [maayanlab.cloud]

- 2. genecards.org [genecards.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. BAZ1B the Protean Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dosage analysis of the 7q11.23 Williams region identifies BAZ1B as a major human gene patterning the modern human face and underlying self-domestication - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of EOS-448

An In-depth Guide for Researchers and Drug Development Professionals

EOS-448, also known as GSK4428859A or belrestotug, is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgg1) antibody.[1][2] It is designed to enhance the anti-tumor immune response through a multifaceted mechanism.[3][4] This document provides a comprehensive overview of the foundational research into the biological activity of EOS-448, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action

EOS-448 targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor primarily expressed on Natural Killer (NK) and T-cell populations.[1][2] Its therapeutic effect is achieved through several mechanisms:

-

Blockade of TIGIT Signaling: EOS-448 binds to TIGIT with high affinity, preventing its interaction with ligands such as CD155 and CD112. This blockade allows these ligands to bind to CD226, an activating receptor on T cells and NK cells, thereby promoting an immune response.[5]

-

FcγR-Mediated Effects: As an IgG1 antibody, EOS-448 engages Fc gamma receptors (FcγR).[1][2] This engagement leads to:

-

Activation of Myeloid and NK Cells: The interaction with FcγR activates myeloid and NK cell populations.[2]

-

Depletion of TIGIT-high Cells: It mediates the depletion of cells with high TIGIT expression, including suppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][2][4]

-

Pro-inflammatory Cytokine Release: The binding to FcγR triggers the release of pro-inflammatory cytokines.[5]

-

Activation of Antigen-Presenting Cells (APCs): FcγR engagement also activates APCs.[5]

-

Preclinical Research Findings

Preclinical studies have provided a strong rationale for the clinical development of EOS-448.

In Vitro Studies:

Cell-based assays demonstrated that EOS-448 has a higher potency compared to other anti-TIGIT monoclonal antibodies in clinical development.[4] Ex vivo analysis of human peripheral blood mononuclear cells showed that EOS-448 preferentially depletes Tregs and progenitor exhausted T cells, while sparing stem-like memory T cells.[4]

In Vivo Murine Models:

Studies in murine cancer models have shown that the anti-tumor effect of anti-TIGIT antibodies is dependent on their isotype. Only the FcγR-engaging isotype, like that of EOS-448, induced a strong anti-tumor effect.[4] This effect correlated with Treg depletion and the activation of effector CD8 T cells within the tumor microenvironment.[4] The combination of an Fc-engaging anti-TIGIT antibody with an anti-PD1 antibody showed strong potential.[2]

Quantitative Data from Preclinical Studies

| Parameter | Observation | Significance | Reference |

| Binding Affinity | Picomolar activity to TIGIT | High potency | [1][2] |

| Treg Depletion | Preferential depletion of Tregs over effector CD8 T cells | Reduces immunosuppression | [2][4] |

| CD8 T cell Activation | Increased activation of effector CD8 T cells | Enhances anti-tumor immunity | [4] |

| Antigen-Presenting Cell Activation | Activation markers observed on dendritic cells | Modulates antigen presentation | [2] |

Clinical Research Findings

EOS-448 has undergone a first-in-human trial and is being evaluated in further clinical studies.

Phase 1 Trial:

A Phase 1 trial demonstrated that EOS-448 has a good tolerability profile with early signs of efficacy.[1][2] Pharmacodynamic assessments in patients treated with EOS-448 confirmed its multiple modes of action:[1][2]

In patient tumor biopsies, treatment with EOS-448 resulted in a decrease of TIGIT-expressing cells, demonstrating target engagement in the tumor.[4]

Ongoing and Planned Studies:

Multiple randomized studies were planned to be initiated in 2022.[1] A Phase 1/2 trial is evaluating EOS-448 as a monotherapy and in combination with other agents in adults with relapsed or refractory multiple myeloma. Another multicenter, open-label, phase I/II basket study is evaluating the safety, tolerability, and antitumor activity of EOS-448 combined with standard of care and/or investigational therapies in participants with advanced solid tumors.

Quantitative Data from Clinical Studies

| Parameter | Observation | Significance | Reference |

| Treg Depletion in Blood | Strong depletion of Tregs | Confirmation of preclinical findings in humans | [3] |

| CD8/Treg Ratio in Blood | Increase in the CD8/Treg ratio | Shift towards a more active immune state | [3] |

| Ki67 Expression in CD8 T cells | Transient increase in proliferation | Indication of T cell activation | [3] |

| TIGIT-expressing cells in Tumor | Decrease in TIGIT-expressing cells | Evidence of target engagement in the tumor | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon foundational research.

Pharmacodynamic Assessment by Flow Cytometry:

This technique was used to assess the pharmacodynamic effects of EOS-448 in the blood of treated patients.[1][2]

-

Objective: To quantify changes in immune cell populations and their activation status.

-

Sample: Peripheral blood from patients treated with EOS-448.[1][2]

-

Methodology:

-

Collect whole blood samples at baseline and various time points during treatment.

-

Perform red blood cell lysis.

-

Stain the remaining peripheral blood mononuclear cells (PBMCs) with a panel of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, FOXP3 for Tregs, TIGIT) and intracellular markers (e.g., Ki67 for proliferation).

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data to determine the percentages and absolute counts of different immune cell subsets and the expression levels of activation markers.

-

Ex Vivo Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs):

This method was used to demonstrate the preferential depletion of specific T cell subsets by EOS-448.[4]

-

Objective: To assess the selective cytotoxic activity of EOS-448 on different T cell populations.

-

Sample: Healthy human PBMCs.[4]

-

Methodology:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Culture the PBMCs in the presence of varying concentrations of EOS-448 or an isotype control antibody.

-

After a defined incubation period, harvest the cells.

-

Stain the cells with antibodies to identify Tregs (e.g., CD4, CD25, FOXP3), progenitor exhausted T cells, and stem-like memory T cells.

-

Use flow cytometry to quantify the depletion of each cell population relative to the control.

-

Visualizations

Signaling Pathway of EOS-448's Mechanism of Action

Caption: Mechanism of action of EOS-448.

Experimental Workflow for Pharmacodynamic Assessment

Caption: Workflow for pharmacodynamic analysis.

References

The Core Interaction: A Technical Guide to Ferredoxin:NADP+ Reductase and its Flavin Adenine Dinucleotide Cofactor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferredoxin:NADP+ Reductase (FNR) is a key flavoenzyme that plays a crucial role in the final step of the linear electron transport chain in photosynthesis.[1][2] This enzyme catalyzes the transfer of electrons from two molecules of reduced ferredoxin (Fd) to one molecule of NADP+, generating NADPH.[1][2] This process is fundamental for providing the reducing power necessary for carbon fixation in the Calvin cycle. The catalytic activity of FNR is critically dependent on its tightly bound prosthetic group, flavin adenine dinucleotide (FAD). FAD acts as a one-electron carrier, accepting electrons sequentially from two ferredoxin molecules and then acting as a two-electron donor in the form of a hydride ion to NADP+.[1]

This technical guide provides an in-depth analysis of the interaction between FNR and its FAD cofactor, with a focus on the quantitative aspects of the holoenzyme's interactions with its substrates, detailed experimental protocols for studying these interactions, and the visualization of the relevant biological and experimental pathways. While FAD is a covalently bound prosthetic group and its dissociation constant is not typically measured, this guide will focus on the well-characterized interactions of the FAD-containing holoenzyme with its physiological partners, ferredoxin and NADP+.

Quantitative Data on Holo-FNR Interactions

The following tables summarize the quantitative data for the interaction of the FNR holoenzyme with its primary substrates, ferredoxin (Fd) and NADP+. The data presented is primarily from Isothermal Titration Calorimetry (ITC) studies, which provide a comprehensive thermodynamic profile of the binding events.

Table 1: Thermodynamic Parameters of Ferredoxin (Fd) Binding to Ferredoxin:NADP+ Reductase (FNR)

| Parameter | Value | Conditions | Method | Reference |

| Dissociation Constant (Kd) | 1.2 µM | pH 8.0, 25°C | ITC | [3] |

| Association Constant (Ka) | 8.3 x 105 M-1 | pH 8.0, 25°C | ITC | |

| Enthalpy Change (ΔH) | ~0 kcal/mol | pH 8.0, 25°C | ITC | [3] |

| Entropy Change (TΔS) | Favorable | pH 8.0, 25°C | ITC | [3] |

| Change in Heat Capacity (ΔCp) | -0.47 ± 0.1 kJ mol-1 K-1 | ITC | [3] |

Table 2: Thermodynamic Parameters of NADP+ Binding to Ferredoxin:NADP+ Reductase (FNR)

| Parameter | Value | Conditions | Method | Reference |

| Dissociation Constant (Kd) | 3.8 µM | pH 8.0, 25°C | ITC | [4] |

| Association Constant (Ka) | 2.6 x 105 M-1 | pH 8.0, 25°C | ITC | [4] |

| Enthalpy Change (ΔH) | -4.6 kcal/mol | pH 8.0, 25°C | ITC | [4] |

| Entropy Change (TΔS) | Favorable | pH 8.0, 25°C | ITC | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions of the FNR holoenzyme.

Purification of Ferredoxin:NADP+ Reductase (FNR)

A homogenous preparation of FNR is essential for accurate biophysical and kinetic studies. The following protocol is adapted from methods used for the purification of FNR from pea roots.[1]

-

1.1. Protein Extraction and Acetone Precipitation:

-

Homogenize pea roots in a suitable extraction buffer.

-

Clarify the homogenate by centrifugation to remove cellular debris.

-

Slowly add acetone to the supernatant to a final concentration of 40-80% (v/v) to precipitate the FNR.

-

Collect the precipitate by centrifugation.

-

-

1.2. Affinity Chromatography:

-

Resuspend the acetone precipitate in a low-salt buffer and load it onto a ferredoxin-Sepharose affinity column.

-

Wash the column extensively with the low-salt buffer to remove unbound proteins.

-

Elute the bound FNR using a high-salt buffer.

-

-

1.3. Size-Exclusion Chromatography:

-

Further purify the eluted FNR by size-exclusion chromatography to remove any remaining contaminants and to assess the homogeneity of the preparation.

-

Monitor the protein elution profile by absorbance at 280 nm.

-

-

1.4. Quality Control:

-

Assess the purity of the FNR preparation by SDS-PAGE.

-

Determine the protein concentration using a standard method such as the Bradford assay.

-

Confirm the presence of the FAD cofactor by measuring the absorbance spectrum, which should show characteristic peaks for flavoproteins.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. The following is a general protocol for studying the interaction of FNR with its substrates.

-

2.1. Sample Preparation:

-

Dialyze the purified FNR and the ligand (ferredoxin or NADP+) extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Determine the precise concentrations of the protein and ligand spectrophotometrically.

-

-

2.2. ITC Experiment:

-

Set the experimental temperature, typically to 25°C.

-

Load the FNR solution (e.g., 20 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., 250-300 µM) into the injection syringe.[4]

-

Perform a series of injections (e.g., 20 injections of 2 µL) of the ligand into the sample cell.

-

Record the heat changes associated with each injection.

-

-

2.3. Data Analysis:

-

Integrate the heat-change peaks to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained parameters.

-

Enzyme Kinetics Assay (NADPH-Cytochrome c Reductase Activity)

The catalytic activity of FNR can be measured using an artificial electron acceptor like cytochrome c. This assay is useful for assessing the functional integrity of the purified enzyme.

-

3.1. Reaction Mixture:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), NADPH as the electron donor, and cytochrome c as the electron acceptor.

-

Keep the reaction mixture at a constant temperature (e.g., 25°C).

-

-

3.2. Enzyme Reaction:

-

Initiate the reaction by adding a small amount of purified FNR to the reaction mixture.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

3.3. Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the specific activity of the enzyme (units per mg of protein) using the extinction coefficient of reduced cytochrome c.

-

To determine the Michaelis-Menten constants (Km) for NADPH and ferredoxin, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.

-

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the role of FNR in the photosynthetic electron transport chain.

References

- 1. The purification and properties of ferredoxin-NADP(+)-oxidoreductase from roots of Pisum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant wild-type and mutant complexes of ferredoxin and ferredoxin:NADP+ reductase studied by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Thermodynamics of Ferredoxin:NADP+ Reductase: Two Different Protein Substrates and One Energetics - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of T-448: A Selective LSD1 Inhibitor with a Unique Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract